molecular formula C14H8ClNO2 B1398425 3-Chloro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-58-9

3-Chloro-4-(4-formylphenoxy)benzonitrile

Cat. No.: B1398425
CAS No.: 676494-58-9
M. Wt: 257.67 g/mol
InChI Key: DFOOALCFMCHKGY-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-formylphenoxy)benzonitrile is a high-purity chemical intermediate of significant importance in medicinal chemistry and pharmaceutical research. Its structure incorporates two key functional groups: a benzonitrile and a benzaldehyde, which are separated by an ether linkage. This molecular architecture makes it a versatile building block for the synthesis of more complex molecules. The aldehyde group is highly reactive and serves as a crucial handle for further chemical transformations, such as condensation reactions to form hydrazones or oximes, or reductive amination to introduce amine functionalities. A primary research application of this compound is its role as a key precursor in the synthesis of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors. VEGFR-2 is a major target in oncology for the development of anti-angiogenic therapies, which aim to halt tumor growth by cutting off its blood supply. For instance, this compound is a documented intermediate in the synthetic pathway for potent and selective VEGFR-2 kinase inhibitors, such as a series of N-phenyl-4-(pyridin-4-yl)pyrimidin-2-amine derivatives. Researchers value this compound for its utility in constructing focused libraries of small molecules for high-throughput screening against various kinase targets, accelerating the discovery of new therapeutic agents for cancer and other proliferative diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-(4-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOOALCFMCHKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275252
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-58-9
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676494-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-formylphenoxy)benzonitrile typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-formylphenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(4-formylphenoxy)benzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitriles and formyl groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-formylphenoxy)benzonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, synthesis yields, and applications:

Compound Name Substituents Key Properties/Applications Yield Reference
3-Chloro-4-(4-formylphenoxy)benzonitrile -Cl (3-position), -O-C₆H₄-CHO (4-position) Potential enoyl reductase inhibitor; reactive aldehyde for conjugation N/A
3-Fluoro-4-(4-formylphenoxy)benzonitrile -F (3-position), -O-C₆H₄-CHO (4-position) Intermediate in amide synthesis; IR: 2232 cm⁻¹ (C≡N), HRMS: [M+H]⁺ 242.0616 82%
3-Chloro-4-(2-hydroxy-6-methoxy-4-propylphenoxy)benzonitrile -Cl (3-position), -O-C₆H₂(OH)(OMe)(CH₂CH₂CH₃) (4-position) Inhibitor of Toxoplasma gondii enoyl reductase; NMR-confirmed structure 93%
4-(4-Bromo-3-formylphenoxy)benzonitrile -Br (4-position), -CHO (3-position), -O-C₆H₄-C≡N (4-position) Building block for pharmaceutical intermediates; CAS: 906673-54-9 N/A
3-Chloro-4-(trifluoromethyl)benzonitrile -Cl (3-position), -CF₃ (4-position) High lipophilicity; melting point: 38–40°C; used in agrochemicals N/A

Key Observations :

  • Electron-Withdrawing Groups : The chloro and fluoro substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. The trifluoromethyl group in increases lipophilicity, impacting bioavailability.
  • Aldehyde Reactivity: The formyl group in this compound is prone to oxidation (as seen in for similar compounds), forming carboxylic acids under ambient conditions.
  • Biological Activity: Substituted phenoxy groups (e.g., hydroxyl, methoxy, propyl in ) improve binding to enzyme active sites, as demonstrated in Toxoplasma gondii inhibition.

Stability and Reactivity

  • Oxidation Sensitivity: The aldehyde group in this compound may oxidize to a carboxylic acid under ambient conditions, analogous to 4-(4-formylphenoxy)phthalonitrile in .
  • Hydrogen Bonding : Hydroxyl or methoxy substituents (e.g., in ) enhance solubility and enzyme interactions via hydrogen bonding.

Biological Activity

3-Chloro-4-(4-formylphenoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H9ClN2O2
  • CAS Number : 676494-58-9

The presence of both chloro and formyl functional groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This is particularly relevant for serine proteases and kinases, where such interactions can lead to significant downstream effects on cellular signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing processes such as cell proliferation and apoptosis. For instance, its interactions with opioid receptors have been noted, suggesting a role in pain modulation .

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Solubility : The compound's solubility in organic solvents facilitates its use in various biochemical assays.
  • Stability : It demonstrates stability under physiological conditions, which is crucial for its potential therapeutic applications.

Antitumor Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. The following table summarizes the findings from different studies regarding its IC50 values:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)1.98 ± 1.22
HT29 (colorectal carcinoma)<1.0
Jurkat (T-cell leukemia)<1.0

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The anticancer effects are likely mediated through:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Proliferation : By interfering with cell cycle progression, it can inhibit the growth of tumor cells.

Study on Opioid Receptor Binding

A study evaluated the binding affinity of this compound to kappa opioid receptors using CHO cells. The compound showed significant binding affinity (Ki = 0.565 nM), indicating its potential as a therapeutic agent for pain management .

In Vivo Studies

In animal models, varying dosages of this compound revealed dose-dependent effects on enzyme inhibition and tumor growth suppression. Low doses selectively inhibited specific pathways without toxicity, while higher doses led to adverse effects.

Q & A

Basic: What synthetic strategies are effective for preparing 3-Chloro-4-(4-formylphenoxy)benzonitrile?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

  • Nucleophilic aromatic substitution : Introducing the phenoxy group via reaction of 4-formylphenol with a chlorinated benzonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Regioselective chlorination : Using directed C–H activation or electrophilic aromatic substitution to position the chloro group at the meta position relative to the nitrile .
  • Protection/deprotection : The formyl group may require protection (e.g., as an acetal) during harsh reaction conditions to prevent side reactions .

Key Validation : Monitor intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regiochemistry and functional group integrity .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • Experimental Techniques :
    • FT-IR : Identifies vibrations from nitrile (~2220 cm1^{-1}), formyl (C=O stretch ~1700 cm1^{-1}), and aryl ether (C–O–C ~1250 cm1^{-1}) .
    • NMR : 1H NMR^1 \text{H NMR} resolves aromatic proton splitting patterns, while 13C NMR^{13} \text{C NMR} confirms nitrile (δ ~115 ppm) and formyl (δ ~190 ppm) carbons .
  • Computational Validation :
    • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to predict vibrational frequencies and NMR chemical shifts. Compare with experimental data to validate structural assignments .

Advanced: How can researchers address contradictions in regioselectivity or reaction yields during synthesis?

Methodological Answer:

  • Mechanistic Analysis :
    • Use Hammett plots to correlate substituent effects with reaction rates, identifying electronic factors influencing regioselectivity (e.g., electron-withdrawing nitrile directing chloro placement) .
    • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to determine if intermediates are trapped (kinetic) or stable products dominate (thermodynamic) .
  • Statistical Optimization :
    • Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, base strength) and identify optimal conditions using response surface methodology .

Advanced: What computational approaches best predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis :
    • Calculate HOMO/LUMO energies using B3LYP/6-311G(d,p) to predict sites for nucleophilic/electrophilic attacks. The formyl and nitrile groups often lower LUMO energy, enhancing electrophilicity .
  • Solvent Effects :
    • Use Polarizable Continuum Models (PCM) to simulate solvation effects on reactivity. Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .
  • Non-Covalent Interactions :
    • NCI plots (Non-Covalent Interaction Index) reveal weak interactions (e.g., π-stacking between aromatic rings) that influence crystal packing or aggregation .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • Target Identification :
    • Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like 3-oxoacyl-[acyl-carrier-protein] reductase, where chloro and formyl groups may interact with hydrophobic active sites .
  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs (e.g., replacing formyl with carboxyl or methyl groups) and compare inhibition constants (KiK_i) to quantify substituent effects .
  • In Vitro Assays :
    • Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH consumption) to measure IC50_{50} values .

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Degradation Pathways :
    • The formyl group is prone to oxidation; store under inert atmosphere (N2_2) at –20°C to prevent conversion to carboxylic acid .
    • Nitrile hydrolysis: Avoid prolonged exposure to moisture or strong acids/bases.
  • Analytical Monitoring :
    • Use HPLC-MS to detect degradation products (e.g., 4-(4-carboxyphenoxy)benzonitrile from formyl oxidation) .

Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

  • Anharmonic Corrections :
    • Apply second-order vibrational perturbation theory (VPT2) to DFT calculations, improving agreement with experimental IR bands for modes like C≡N stretch .
  • Isotopic Substitution :
    • Compare 15N ^{15} \text{N}-labeled nitrile spectra with simulations to isolate assignment errors .
  • Temperature Effects :
    • Record spectra at multiple temperatures to account for conformational flexibility (e.g., phenoxy rotation) affecting peak broadening .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(4-formylphenoxy)benzonitrile
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